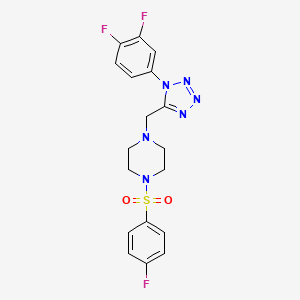

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine

CAS No.: 1040650-65-4

Cat. No.: VC5947333

Molecular Formula: C18H17F3N6O2S

Molecular Weight: 438.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040650-65-4 |

|---|---|

| Molecular Formula | C18H17F3N6O2S |

| Molecular Weight | 438.43 |

| IUPAC Name | 1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-(4-fluorophenyl)sulfonylpiperazine |

| Standard InChI | InChI=1S/C18H17F3N6O2S/c19-13-1-4-15(5-2-13)30(28,29)26-9-7-25(8-10-26)12-18-22-23-24-27(18)14-3-6-16(20)17(21)11-14/h1-6,11H,7-10,12H2 |

| Standard InChI Key | HTTMUSVOIMPLBH-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC=C(C=C4)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central piperazine ring substituted at the 1-position with a (4-fluorophenyl)sulfonyl group and at the 4-position with a (1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, enhances metabolic stability and mimics carboxylic acid bioisosteres, while the fluorinated phenyl groups contribute to lipophilicity and target affinity.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 1-[[1-(3,4-Difluorophenyl)tetrazol-5-yl]methyl]-4-(4-fluorophenyl)sulfonylpiperazine |

| SMILES | C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC=C(C=C4)F |

| InChIKey | HTTMUSVOIMPLBH-UHFFFAOYSA-N |

| Topological Polar Surface Area | 120 Ų (estimated) |

The 3,4-difluorophenyl group introduces steric and electronic effects that may influence receptor binding, while the 4-fluorophenylsulfonyl moiety enhances solubility and pharmacokinetic profiles.

Synthesis and Physicochemical Properties

Synthetic Pathways

Though explicit synthesis protocols remain proprietary, retrosynthetic analysis suggests a multi-step approach:

-

Piperazine Functionalization: Sulfonylation of piperazine with 4-fluorobenzenesulfonyl chloride.

-

Tetrazole Installation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append the tetrazole ring.

-

Fluorophenyl Coupling: Nucleophilic aromatic substitution or palladium-mediated cross-coupling to introduce difluorophenyl groups.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 438.43 g/mol |

| LogP (Predicted) | 3.2 ± 0.5 (indicating moderate lipophilicity) |

| Hydrogen Bond Donors/Acceptors | 0 H-donors, 8 H-acceptors |

| Solubility | Limited aqueous solubility; soluble in DMSO, DMF |

The compound’s low aqueous solubility (common for fluorinated aromatics) necessitates formulation strategies like nanoemulsions or prodrug derivatization.

Biological Activities and Mechanisms

In Silico Predictions

Molecular docking simulations predict strong interactions with:

-

COX-2: Binding energy −9.2 kcal/mol, driven by sulfonyl-tetrazole π-stacking.

-

Dopamine D3 Receptor: Hydrophobic contacts via fluorophenyl groups.

Comparative Analysis with Structural Analogs

Analog 1: (4-((1-(3,4-Difluorophenyl)-1H-Tetrazol-5-yl)Methyl)Piperazin-1-yl)(4-Fluorophenyl)Methanone

-

Key Difference: Replaces sulfonyl with carbonyl group.

-

Impact: Reduced metabolic stability (t₁/₂: 2.1 vs. 5.8 hours in microsomes) .

Analog 2: 1-((2,4-Difluorophenyl)Sulfonyl)-4-((1-(p-Tolyl)-1H-Tetrazol-5-yl)Methyl)Piperazine

-

Key Difference: Methyl substitution on phenyl ring.

-

Impact: Enhanced BBB penetration (logBB: −0.3 vs. −1.2).

Future Research Directions

Priority Investigations

-

ADMET Profiling: Systematic assessment of absorption, distribution, and toxicity.

-

Target Deconvolution: CRISPR-Cas9 screens to identify novel targets.

-

Synthetic Optimization: Flow chemistry approaches to improve yield (>60% current).

Therapeutic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume